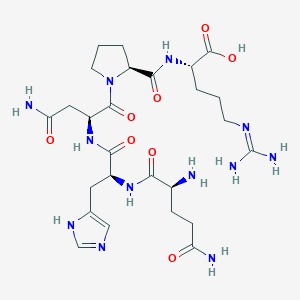
4-Benzyloxazolidine-2-thione
Übersicht
Beschreibung
4-Benzyloxazolidine-2-thione is a chiral auxiliary compound with the molecular formula C10H11NOS and a molecular weight of 193.27 g/mol . It is a colorless and odorless compound that is soluble in water, alcohol, and other organic solvents. This compound is used in various chemical reactions due to its unique structure and properties.
Vorbereitungsmethoden
4-Benzyloxazolidine-2-thione can be synthesized through several methods. One common synthetic route involves the reaction of L-phenylalaninol with 2-methyltetrahydrofuran in the presence of a base . Another method involves the use of n-butyllithium in tetrahydrofuran and hexane at -78°C . Industrial production methods typically involve multi-step reactions with specific reagents and conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Benzyloxazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to its corresponding aldehyde using diisobutylaluminum hydride.
Substitution: It can participate in substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include triethylamine, lithium chloride, and diisobutylaluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Benzyloxazolidine-2-thione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Benzyloxazolidine-2-thione involves its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. It achieves this by forming stable intermediates with high selectivity, which can then be further transformed into the desired products . The molecular targets and pathways involved in its action include interactions with various enzymes and proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
4-Benzyloxazolidine-2-thione can be compared with other similar compounds, such as:
4-Benzyl-2-oxazolidinone: This compound has a similar structure but lacks the thione group, which affects its reactivity and applications.
4-Benzylthiazolidine-2-thione: This compound has a thiazolidine ring instead of an oxazolidine ring, which influences its chemical properties and uses.
4-Phenyl-2-oxazolidinone: This compound has a phenyl group instead of a benzyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific structure, which provides high selectivity and efficiency in various chemical reactions, making it a valuable tool in asymmetric synthesis and other applications .
Eigenschaften
IUPAC Name |
4-benzyl-1,3-oxazolidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c13-10-11-9(7-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSUXYCBZFLXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)O1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidine](/img/structure/B3231224.png)






![3-Chloro-5-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B3231285.png)

![[2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)-](/img/structure/B3231301.png)




